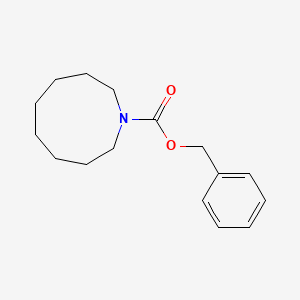

Benzyl azonane-1-carboxylate

Description

Significance of Nine-Membered Azacycles in Contemporary Synthetic Chemistry

Nine-membered nitrogen-containing heterocycles, a subset of medium-sized rings (8-12 members), represent a unique and challenging area of organic synthesis. nsf.govmdpi.com These structures are found widely in bioactive natural products and pharmacologically relevant molecules. sioc-journal.cnnih.gov The inherent conformational constraints of the medium-sized ring can impart significant pharmacological advantages, including enhanced binding affinity to biological targets, improved target selectivity, and favorable pharmacokinetic properties. nsf.govnih.gov

Despite their potential, medium-sized rings are notably underrepresented in commercial drugs and compound libraries compared to their smaller 5- and 6-membered ring counterparts. nsf.gov This disparity arises from the considerable synthetic difficulties associated with their construction. mdpi.comsioc-journal.cn Chemists face significant hurdles, including unfavorable entropic and enthalpic barriers to cyclization, as well as transannular strain (non-bonding interactions across the ring), which complicate direct ring-forming reactions. nsf.govdntb.gov.ua

Consequently, the development of novel synthetic methodologies to access these complex scaffolds is an area of intense research. bohrium.com The successful construction of diverse libraries of molecules containing medium-sized rings is considered essential for identifying new therapeutic agents, particularly for targeting challenging biological pathways like protein-protein interactions (PPIs). mdpi.comnih.gov

Strategic Application of the N-Benzyloxycarbonyl (Cbz) Protecting Group in Azacycle Construction

In the multi-step synthesis of complex molecules like azacyclononanes, the strategic use of protecting groups is indispensable. wikipedia.orgddugu.ac.in A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org For nitrogen atoms in azacycles, the benzyloxycarbonyl (Cbz, or Z) group is a widely employed and historically significant protecting group. total-synthesis.combachem.com

Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Cbz group was instrumental in advancing the field of peptide synthesis. total-synthesis.com It is introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) or a related activated agent, converting the nucleophilic amine into a significantly less reactive carbamate (B1207046). total-synthesis.comhighfine.com

The strategic utility of the Cbz group lies in its distinct stability profile. It is robust and stable in the presence of many acidic and basic conditions, providing "orthogonal" protection while other chemical transformations are performed on the molecule. total-synthesis.com When protection is no longer needed, the Cbz group is typically removed under mild conditions via catalytic hydrogenolysis (reduction with H₂ gas and a palladium catalyst), which cleaves the group to release the free amine, carbon dioxide, and toluene. total-synthesis.comhighfine.com Alternative deprotection methods include the use of strong acids or, more recently, a combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers a safer protocol that avoids hydrogen gas. organic-chemistry.orgorganic-chemistry.org This reliable protection-deprotection sequence makes the Cbz group a cornerstone of synthetic strategies aimed at constructing complex nitrogen-containing scaffolds.

Current Research Landscape and Challenges Pertaining to Benzyl Azonane-1-carboxylate and Related Derivatives

This compound (CAS Number 1871479-05-8) is an exemplar of an N-Cbz protected nine-membered azacycle. sigmaaldrich.comsigmaaldrich.com While specific research focusing exclusively on this compound is limited, it represents a valuable building block within the broader research landscape of medium-sized heterocycles. The primary challenge dominating this field is the synthesis of the nine-membered azonane ring itself. sioc-journal.cn

Traditional intramolecular cyclization methods are often inefficient for forming medium-sized rings. nih.gov To address this, researchers have developed innovative strategies, with ring-expansion reactions being a particularly fruitful approach. mdpi.comdntb.gov.uabohrium.com These methods involve constructing a smaller, more easily accessible 5- or 6-membered ring and then expanding it to the desired medium size through selective bond cleavage or rearrangement. nih.gov

Recent advances in the synthesis of nine-membered azacycles include:

Rhodium Carbenoid Initiated Cascades: A convergent cascade reaction has been developed that utilizes rhodium carbenoids to react with N-benzyl protected aminochalcones, proceeding through an oxy-Cope rearrangement to furnish highly functionalized 9-membered azacycles. nsf.gov

Diversity-Oriented Synthesis (pDOS): This strategy has been used to create libraries of pyrimidine-embedded medium-sized azacycles through ring expansion involving the chemoselective cleavage of N-N bonds. nih.gov

Palladium and Gold Catalysis: Sequential catalysis involving gold and palladium has been used for the stereoselective synthesis of polyfunctionalized nine-membered heterocycles. bohrium.com

While this compound is commercially available, its utility lies in its potential as a precursor or intermediate in these more complex synthetic endeavors. sigmaaldrich.comenaminestore.com The presence of the Cbz protecting group allows for the stable handling and modification of the molecule before a final deprotection step reveals the reactive secondary amine of the azonane ring for further functionalization. Patent literature indicates that related "azocane and azonane derivatives" are being investigated for therapeutic applications, such as the treatment of Hepatitis B, highlighting the potential pharmacological relevance of this class of compounds. google.comgoogle.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1871479-05-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₆H₂₃NO₂ | sigmaaldrich.com |

| Molecular Weight | 261.36 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | DNCWIKGMEAYODV-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Selected Modern Synthetic Strategies for Medium-Sized Azacycles

| Strategy | Description | Key Features | Reference |

| Ring-Expansion Reactions | Expansion of smaller, stable 5- or 6-membered rings into medium-sized rings via bond cleavage or rearrangement. | Overcomes unfavorable thermodynamics of direct cyclization; allows for creation of diverse scaffolds. | nih.govbohrium.com |

| Rhodium Carbenoid Cascade | A multi-reaction sequence initiated by a rhodium carbenoid insertion into an N-H bond, followed by aldol (B89426) and oxy-Cope rearrangement. | Convergent, stereoselective synthesis of highly functionalized 9-membered rings from simple precursors. | nsf.gov |

| Sequential Au/Pd Catalysis | A one-pot process using sequential gold and palladium catalysis to achieve stereoselective synthesis of polyfunctionalized heterocycles. | Efficient construction of complex nine-membered rings with controlled stereochemistry. | bohrium.com |

| Intramolecular Heck Cyclization | Palladium-catalyzed intramolecular coupling of an aryl or vinyl halide with an alkene to form the ring structure. | A classic but still relevant method for forming C-C bonds in cyclization reactions. | sioc-journal.cn |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl azonane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c18-16(19-14-15-10-6-5-7-11-15)17-12-8-3-1-2-4-9-13-17/h5-7,10-11H,1-4,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCWIKGMEAYODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCN(CCC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Azonane 1 Carboxylate and Analogous N Protected Azonanes

Strategies for Azacyclononane Ring Formation

The construction of the azacyclononane ring, the core of Benzyl (B1604629) azonane-1-carboxylate, can be achieved through several strategic approaches. These methods are designed to overcome the inherent difficulties associated with the formation of nine-membered rings, such as high ring strain and the entropic penalty of bringing together the reactive ends of a linear precursor.

Macrocyclization Approaches to Nine-Membered Azacycles

Macrocyclization reactions are a cornerstone in the synthesis of large ring systems, including N-protected azonanes. These reactions involve the intramolecular cyclization of a linear precursor, and their success often depends on factors such as the choice of catalyst, reaction conditions, and the nature of the protecting group on the nitrogen atom.

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of a wide array of unsaturated rings, including those of medium size. wikipedia.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion. wikipedia.org For the synthesis of N-protected azonanes, a linear precursor containing two terminal alkene moieties and a nitrogen atom protected with a suitable group, such as a benzyl carbamate (B1207046) (Cbz), is required.

The choice of catalyst is crucial for the success of the RCM reaction. Commonly used catalysts include Grubbs' first and second-generation catalysts, as well as Hoveyda-Grubbs catalysts. organic-chemistry.org Second-generation catalysts, featuring N-heterocyclic carbene (NHC) ligands, generally exhibit higher activity and broader functional group tolerance. organic-chemistry.org The reaction is typically carried out in a non-polar solvent like dichloromethane or toluene at reflux or elevated temperatures. The concentration of the substrate is kept low to favor intramolecular cyclization over intermolecular polymerization.

| Catalyst | Substrate | Solvent | Temperature | Yield (%) | Reference |

| Grubbs' II | N-Cbz-N,N-diallyl-pentane-1,5-diamine | CH2Cl2 | 40 °C | >90 | nih.gov |

| Hoveyda-Grubbs' II | N-Cbz-N-allyl-6-amino-1-octene | Toluene | 80 °C | 85-95 | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Intramolecular N-Alkylation is a classical and straightforward approach for the formation of cyclic amines. This method involves the cyclization of a linear precursor containing a nucleophilic amine at one end and a leaving group, typically a halide, at the other. For the synthesis of N-protected azonanes, an N-Cbz protected amino-alkyl halide would be the substrate of choice. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity.

The success of this method for the formation of medium-sized rings can be limited by competing intermolecular reactions and the entropic barrier to cyclization. High-dilution conditions are often employed to favor the desired intramolecular pathway.

Mitsunobu Cyclization offers a powerful alternative for the formation of C-N bonds under mild conditions. rsc.org This reaction allows for the intramolecular cyclization of an amino alcohol, where the hydroxyl group is activated in situ by a combination of a phosphine (B1218219), such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol center, which is a significant advantage in the synthesis of chiral molecules. organic-chemistry.org

For the synthesis of an N-protected azonane, a linear N-Cbz protected amino alcohol would be the required precursor. The nitrogen atom acts as the nucleophile, displacing the activated hydroxyl group to form the nine-membered ring. rsc.org

| Reagent System | Substrate | Solvent | Temperature | Yield (%) | Reference |

| NaH | N-Cbz-8-amino-1-bromooctane | DMF | 25 °C | Moderate | researchgate.net |

| K2CO3 | N-Cbz-8-amino-1-iodooctane | Acetonitrile | 80 °C | Moderate | researchgate.net |

| PPh3, DEAD | N-Cbz-8-amino-1-octanol | THF | 0 °C to RT | Good | rsc.orgorganic-chemistry.org |

| PPh3, DIAD | N-Cbz-8-amino-1-octanol | Toluene | 0 °C to RT | Good | rsc.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and have also been successfully applied to the formation of macrocyclic amines. acsgcipr.orgyoutube.com This palladium-catalyzed reaction involves the coupling of an amine with an aryl or vinyl halide or triflate. acsgcipr.org For macrocyclization, the reaction is performed in an intramolecular fashion, with the amine and the halide residing on the same linear precursor.

The key to a successful Buchwald-Hartwig macrocyclization lies in the choice of the palladium catalyst and the supporting ligand. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.com The reaction is carried out in the presence of a base, such as sodium tert-butoxide or potassium phosphate, in an aprotic solvent like toluene or dioxane. nih.govorganic-chemistry.org

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The "auxiliary ring" or "scaffold" approach is a strategic method to overcome the challenges of medium-sized ring synthesis. This methodology involves the initial construction of a more readily formed bicyclic or polycyclic system that contains the desired nine-membered ring in a constrained conformation. The pre-organization of the linear precursor into a cyclic structure reduces the entropic barrier for the final ring-closing step. Once the macrocycle is formed, the auxiliary ring is deconstructed or cleaved to release the desired monocyclic azonane scaffold. While specific examples for the synthesis of Benzyl azonane-1-carboxylate using this method are not prevalent in the literature, the general principle is a powerful tool in macrocycle synthesis.

Catalyst-Transfer Macrocyclization (CTM) is a powerful extension of transition metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, for the selective synthesis of macrocycles. nih.govresearchgate.net In a CTM process, the catalyst "walks" along a polymer chain, promoting intramolecular cyclization at each step to form macrocycles of varying sizes. nih.gov This method has been successfully employed for the synthesis of aza[1n]paracyclophanes, which are π-conjugated macrocycles. nih.gov

The CTM protocol offers several advantages, including mild reaction temperatures (e.g., 40 °C), short reaction times (around 2 hours), and excellent isolated yields of macrocycles (often >75%). nih.govresearchgate.net Notably, these reactions can be performed at higher concentrations (35-350 mM) compared to traditional macrocyclization methods that require high dilution. nih.gov The distribution of macrocycle ring sizes can be influenced by the nature of the monomers used. nih.gov

| Catalyst System | Monomer Type | Solvent | Temperature | Global Yield (%) | Reference |

| Pd-based catalyst | Aryl-type endocyclic substituents | Toluene | 40 °C | >75 | nih.govresearchgate.net |

| Pd-based catalyst | Polycyclic aromatic units | Toluene | 40 °C | >75 | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

N-Carboxylation of Azacyclononanes with Benzyl Chloroformate Equivalents

The most direct and common method for the synthesis of this compound is the N-carboxylation of azacyclononane (also known as octamethyleneimine) with a benzyl chloroformate equivalent. This reaction, typically a Schotten-Baumann type acylation, involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of benzyl chloroformate.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org Common bases include aqueous sodium hydroxide (B78521), sodium carbonate, or tertiary amines like triethylamine. commonorganicchemistry.com The choice of solvent and base can be critical to optimize the yield and prevent side reactions. For instance, a biphasic system with an organic solvent like THF and an aqueous base is often employed. commonorganicchemistry.com

An eco-friendly approach for the chemoselective N-benzyloxycarbonylation of amines has been described using polyethylene glycol (PEG) as the reaction medium at room temperature, affording the corresponding N-Cbz derivatives in excellent yields. researchgate.nettandfonline.com This method is applicable to both aliphatic (including cyclic) and aromatic amines. researchgate.net

Table 1: Reaction Conditions for N-Carboxylation of Amines with Benzyl Chloroformate

| Amine Substrate | Reagents | Solvent | Base | Conditions | Yield | Reference |

| Azacyclononane | Benzyl Chloroformate | THF/Water | 2N NaOH | 1 hour, rt | Not specified | commonorganicchemistry.com |

| Various Amines | Benzyl Chloroformate | PEG-400 | None | rt | Excellent | tandfonline.com |

| Various Amines | Benzyl Chloroformate | Water | None | rt | High | Not specified in provided text |

This table is illustrative and based on general procedures for N-Cbz protection.

Advanced Approaches for N-Benzyl Carbamate Formation on Cyclic Amines

Beyond the standard Schotten-Baumann conditions, several advanced methodologies have been developed for the formation of N-benzyl carbamates on cyclic amines, focusing on milder conditions and enhanced selectivity.

To avoid the use of strong bases, which can be detrimental to sensitive substrates, methods for N-Cbz protection under neutral or near-neutral conditions have been explored. One such approach involves the use of polyethylene glycol (PEG) as a reaction medium, which can promote the reaction without the need for an external base. tandfonline.com Another strategy employs reagents like 2-benzyloxy-1-methylpyridinium triflate, which can deliver the Cbz group under neutral conditions. nih.gov These methods are particularly valuable when dealing with substrates bearing base-labile functional groups.

Furthermore, iodine has been used as a catalyst for the efficient introduction of Cbz protecting groups under mild, non-alkaline conditions. highfine.com This method is effective for a wide range of amines with varying electronic and structural properties. highfine.com

While the direct enantioselective or diastereoselective N-benzyloxycarbonylation of a pre-existing achiral azacyclononane is not a standard transformation, the broader field of asymmetric synthesis of chiral cyclic amines offers relevant strategies. For instance, nickel-catalyzed enantioselective additions of styrenes to imines have been developed to produce chiral allylic amines, where a Cbz group on the imine nitrogen was found to be optimal for reactivity, potentially through coordination with the nickel center. acs.org

In the context of creating stereochemically complex cyclic amines, diastereoselective reactions are crucial. For example, the synthesis of N-heterocycle-substituted cyclobutanes has been achieved via a diastereoselective Michael addition onto cyclobutenes. nih.govresearchgate.net While not directly involving benzylation, these strategies for controlling stereochemistry in cyclic amine synthesis are conceptually important for the construction of complex, chiral azonane frameworks that could subsequently be protected.

This compound in Complex Molecule Total Synthesis

The azonane ring system is a key structural feature in a number of complex natural products, most notably the Lycopodium alkaloids. The synthesis of these intricate molecules provides a compelling illustration of the strategic importance of N-protected azonane derivatives, including those with a benzyl carbamate protecting group.

Synthetic Endeavors Towards Lycopodium Alkaloids Featuring Azonane Ring Systems (e.g., Palhinine A and Palhinine D)

The palhinine family of Lycopodium alkaloids is characterized by a unique and complex polycyclic architecture that includes a nine-membered azonane ring fused to a rigid isotwistane cage. nih.govresearchgate.net The total synthesis of these molecules, such as palhinine A and palhinine D, has been a significant challenge for synthetic chemists. unizg.hrnih.gov

A key difficulty in these syntheses is the construction of the strained nine-membered azonane ring. nih.gov In the first total syntheses of palhinine A and palhinine D, a pivotal strategy involved the use of an intramolecular nitrone-alkene cycloaddition. unizg.hrnih.gov This reaction formed a temporary 10-oxa-1-azabicyclo[5.2.1]decane moiety, which served to alleviate the transannular strain inherent in the direct formation of the azonane ring. unizg.hrnih.gov Subsequent cleavage of the N-O bond in this auxiliary ring system successfully unveiled the desired nine-membered azonane ring. unizg.hrnih.gov

While the specific intermediate "this compound" is not explicitly used as a starting material in these total syntheses, the strategic protection of the nitrogen atom within the azonane ring is implicitly crucial for the success of the synthetic route. The choice of protecting group would be critical for compatibility with the various reaction conditions employed throughout the synthesis.

Architectural Strategies for Constructing Highly Functionalized Azacyclononane Frameworks

The syntheses of palhinine alkaloids highlight innovative architectural strategies for the construction of highly functionalized azacyclononane frameworks. nih.gov The challenge lies not only in forming the nine-membered ring but also in controlling the stereochemistry of multiple substituents.

One successful strategy employs an "auxiliary ring" approach. As demonstrated in the synthesis of palhinine A, a more readily formed bicyclic system containing an isoxazolidine was constructed via an intramolecular [3+2] cycloaddition. unizg.hr This intermediate effectively sets up the atoms of the future azonane ring in a constrained conformation. The subsequent reductive cleavage of the N-O bond then liberates the larger, more challenging ring system. unizg.hr This "construction-deconstruction" tactic circumvents the high activation energy barrier often associated with the direct cyclization of nine-membered rings. nih.gov

Another key aspect of these architectural strategies is the careful orchestration of stereochemistry. In the synthesis of palhinine A, a chemo- and diastereoselective reduction of a pentacyclic β-diketone was employed in the late stages to install the correct hydroxyl stereochemistry on the azonane ring. unizg.hr The steric environment created by the rigid isotwistane core played a crucial role in directing the approach of the reducing agent. unizg.hr

These examples underscore the sophisticated strategies required to assemble highly functionalized azonane frameworks, where the temporary use of protecting groups on the nitrogen atom is an indispensable tool for synthetic chemists.

Application of Continuous Flow Chemistry in N-Protected Azonane Synthesis

Process intensification in the synthesis of N-protected azonanes is a direct result of the inherent advantages of continuous flow reactors. The high surface-area-to-volume ratio in microreactors or packed-bed systems dramatically improves heat and mass transfer, allowing for rapid heating or cooling and efficient mixing. frontiersin.org This enhanced control mitigates the risk of thermal runaways and the formation of undesired byproducts, which can be problematic in large-scale batch reactors. mdpi.com

Flow systems provide chemists with unparalleled control over key reaction parameters. researchgate.net For instance, by adjusting the flow rate and reactor volume, the residence time of reagents within the heated zone can be precisely controlled, from seconds to hours. acs.org The use of back-pressure regulators allows for the superheating of solvents above their atmospheric boiling points, which can significantly accelerate reaction kinetics. nih.gov This level of control is crucial for managing high-energy reactions or those involving thermally sensitive intermediates. nih.gov Furthermore, the integration of in-line monitoring and automation can lead to optimized and highly reproducible synthetic processes, representing a significant step forward from traditional batch methods. frontiersin.orgunito.it

Continuous flow chemistry provides a highly efficient and scalable platform for the synthesis of N-benzyl carbamates (Cbz-carbamates), which serve as important analogs for understanding the synthesis of compounds like this compound. Research has demonstrated that flow processes can produce these valuable chemical building blocks in high yield and purity. researchgate.netbeilstein-journals.org One notable approach couples a Curtius rearrangement with biocatalytic processes in a telescoped flow system to generate a variety of Cbz-carbamates. nih.gov

In these systems, carboxylic acids are reacted with an azide donor and subsequently rearranged in the presence of benzyl alcohol to form the desired carbamate product. researchgate.net The efficiency of this process is highlighted by the short residence times required for complete conversion. For example, many benzoic acid derivatives can be converted to their corresponding N-benzyl carbamates with residence times as short as 30 minutes. nih.gov While some substrates, like phenylacetic acids, may require longer residence times, the yields remain high. nih.govresearchgate.net The scalability of these processes is a key advantage; once a reaction is optimized, production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple systems in parallel). This contrasts with the often complex and non-linear challenges of scaling up batch reactions. researchgate.net A scale-up preparation of N-protected amino ketones using a flow method demonstrated a throughput of 7.9 g/h, indicating significant potential for large-scale applications. researchgate.net

The table below summarizes the results from a continuous flow synthesis of various N-benzyl carbamate products, showcasing the efficiency of the methodology.

| Entry | Starting Acid | Temperature (°C) | Residence Time (min) | Yield (%) |

| 3a | Benzoic acid | 120 | 30 | 95 |

| 3b | 4-Methoxybenzoic acid | 120 | 30 | 91 |

| 3c | 4-(Trifluoromethyl)benzoic acid | 120 | 30 | 93 |

| 3f | Phenylacetic acid | 120 | 60 | 85 |

| 3g | 4-Methoxyphenylacetic acid | 120 | 60 | 81 |

| 3i | Cyclohexanecarboxylic acid | 120 | 30 | 89 |

| 3j | Cinnamic acid | 80 | 60 | 84 |

This table is generated based on data reported in studies on Cbz-carbamate synthesis in flow systems. nih.govresearchgate.netbeilstein-journals.org

Deprotection Strategies for the N Benzyloxycarbonyl Cbz Group in Azonane Systems

Catalytic Hydrogenolysis Methodologies

Catalytic hydrogenolysis is the most common and often preferred method for the cleavage of the Cbz group. scientificupdate.com The process involves the reductive cleavage of the benzylic carbon-oxygen bond, releasing the free amine, toluene, and carbon dioxide.

Palladium-catalyzed hydrogenolysis stands as a cornerstone for Cbz deprotection. The reaction is typically performed by stirring the Cbz-protected azonane with a heterogeneous palladium catalyst under a hydrogen atmosphere. total-synthesis.com

Research Findings: The standard catalyst for this transformation is palladium on an activated carbon support (Pd/C), usually at a loading of 5-10% w/w. scientificupdate.com The reaction mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis. The efficiency of the reaction can be influenced by several factors including the choice of solvent, hydrogen pressure, temperature, and the nature of the catalyst itself. Alcohols such as methanol (B129727) and ethanol (B145695) are common solvents for this reaction.

A challenge often encountered is the potential deactivation of the catalyst by the product amine, which can coordinate to the palladium surface and inhibit its activity. In the context of an azonane, the conformational flexibility and steric bulk of the nine-membered ring could influence its binding to the catalyst surface. To mitigate catalyst poisoning, acidic additives are sometimes employed, which protonate the liberated amine, preventing its coordination to the palladium catalyst.

Table 1: Typical Conditions for Palladium-Catalyzed Cbz Deprotection

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) | Palladium hydroxide (B78521) on carbon (Pearlman's catalyst) can also be effective, especially for stubborn substrates. |

| Hydrogen Source | Hydrogen Gas (H₂) | Typically applied at pressures from 1 atm (balloon) to 50 psi. |

| Solvent | Methanol (MeOH), Ethanol (EtOH) | Protic solvents are generally preferred. |

| Temperature | Room Temperature to 60 °C | Elevated temperatures can accelerate the reaction but may also promote side reactions. total-synthesis.com |

| Reaction Time | 1 to 40 hours | Highly dependent on substrate, catalyst loading, and reaction conditions. |

To circumvent the hazards associated with handling hydrogen gas, methods utilizing in situ hydrogen generation, known as catalytic transfer hydrogenolysis (CTH), have been developed. These protocols employ a hydrogen donor molecule in the presence of a palladium catalyst to generate hydrogen directly in the reaction vessel. total-synthesis.com

Research Findings: A variety of hydrogen donors can be used, with ammonium (B1175870) formate (B1220265) and formic acid being among the most common. cam.ac.uk Sodium borohydride (B1222165) has also been reported as an effective source for the in situ generation of hydrogen for this purpose. These methods are generally considered safer, more convenient for laboratory-scale synthesis, and often result in rapid and efficient deprotection. organic-chemistry.org The choice of hydrogen donor can be critical and may need to be optimized for a specific substrate like benzyl (B1604629) azonane-1-carboxylate to achieve high yields and minimize side reactions.

Table 2: Common Hydrogen Donors for Catalytic Transfer Hydrogenolysis

| Hydrogen Donor | Catalyst | Typical Solvent | Advantages |

|---|---|---|---|

| Ammonium Formate (HCO₂NH₄) | Pd/C | Methanol (MeOH) | Readily available, mild conditions, reaction often proceeds at room temperature. |

| Formic Acid (HCO₂H) | Pd/C | Methanol (MeOH) or Ethanol (EtOH) | Effective donor; the acidic nature can prevent catalyst poisoning by the product amine. |

Nucleophilic Deprotection Protocols for Cbz Groups

While effective, hydrogenolysis is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain halogenated aromatics. In such cases, nucleophilic deprotection methods provide a valuable alternative.

A recently developed protocol utilizes 2-mercaptoethanol (B42355) to achieve the nucleophilic cleavage of carbamates, including the Cbz group. This method is particularly advantageous for complex substrates with sensitive functionalities. organic-chemistry.org

Research Findings: The deprotection is typically carried out by treating the Cbz-protected amine with 2-mercaptoethanol and a base, such as potassium phosphate, in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at an elevated temperature (e.g., 75 °C). organic-chemistry.org The proposed mechanism involves a nucleophilic SN2 attack by the thiolate, generated in situ, at the benzylic carbon of the Cbz group. scientificupdate.com This attack displaces the carbamate (B1207046), which then decarboxylates to yield the free amine. This protocol offers excellent functional group tolerance, making it a superior choice when reductive methods cannot be employed. researchgate.net

Table 3: Reagents for 2-Mercaptoethanol Mediated Cbz Deprotection

| Reagent Role | Chemical | Typical Conditions |

|---|---|---|

| Nucleophile | 2-Mercaptoethanol | 2 equivalents |

| Base | Potassium Phosphate (K₃PO₄) | 4 equivalents |

| Solvent | N,N-Dimethylacetamide (DMAc) | 0.25 M concentration |

| Temperature | 75 °C | Reaction time typically 24 hours. |

Lewis Acid-Mediated Deprotection Approaches

Lewis acids can be employed to activate the Cbz group, rendering it more susceptible to cleavage. These methods can be particularly useful when other functionalities in the molecule are sensitive to either reductive or strongly basic conditions.

This approach is governed by the Hard and Soft Acids and Bases (HSAB) principle, which posits that hard acids prefer to interact with hard bases, and soft acids with soft bases. libretexts.orgretrosynthetix.com By selecting a complementary pair of a hard Lewis acid and a soft nucleophile, a selective deprotection can be achieved.

Research Findings: In the context of Cbz deprotection, the carbamate group presents two potential sites for interaction: the hard carbonyl oxygen and the soft benzylic carbon. A hard Lewis acid, such as diethylaluminium chloride (Et₂AlCl), will preferentially coordinate to the hard carbonyl oxygen. tamu.edu This coordination polarizes the carbonyl bond and weakens the entire carbamate structure.

This activation facilitates the attack of a soft nucleophile, like thioanisole (B89551), on the soft benzylic carbon atom. The sulfur atom in thioanisole is a soft nucleophile and will preferentially attack the soft electrophilic center. nih.gov This concerted interaction leads to the cleavage of the benzyl-oxygen bond, ultimately liberating the free amine. This strategy offers a nuanced approach to deprotection, allowing for cleavage under non-reductive conditions. Other hard Lewis acids like aluminum chloride (AlCl₃) have also been reported for Cbz deprotection. nih.gov

Table 4: Components of a Hard Lewis Acid/Soft Nucleophile System for Cbz Deprotection

| Component Role | Example Reagent | HSAB Classification | Site of Interaction |

|---|---|---|---|

| Lewis Acid | Diethylaluminium Chloride (Et₂AlCl) | Hard Acid | Carbonyl Oxygen (Hard Base) |

| Nucleophile | Thioanisole | Soft Nucleophile | Benzylic Carbon (Soft Acid) |

| Solvent | Dichloromethane (CH₂Cl₂) | Aprotic, non-coordinating | N/A |

Utilization of Aluminum Chloride in Fluorinated Solvents for Selective Cleavage

A noteworthy and modern method for the deprotection of the N-Cbz group involves the use of aluminum chloride (AlCl₃) in conjunction with a fluorinated solvent, most notably 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgorganic-chemistry.org This approach has emerged as a powerful alternative to traditional methods like hydrogenolysis, which may not be suitable for complex molecules containing other reducible functional groups. acs.org

The combination of AlCl₃ and HFIP provides a potent system for the cleavage of the N-Cbz group, often at room temperature, which is advantageous for sensitive substrates. organic-chemistry.org Mechanistic studies suggest that HFIP enhances the Brønsted acidity of AlCl₃, which facilitates the cleavage of the carbamate. organic-chemistry.org This method demonstrates broad substrate scope and high functional group tolerance, a critical factor when dealing with polyfunctionalized azonane derivatives. acs.org

The general procedure involves treating the N-Cbz protected substrate with aluminum chloride in HFIP. organic-chemistry.org The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, depending on the specific substrate. organic-chemistry.org

Table 1: Deprotection of N-Cbz Group with AlCl₃/HFIP

| Entry | Substrate | Time (h) | Yield (%) |

| 1 | N-Cbz-piperidine | 2 | 95 |

| 2 | N-Cbz-morpholine | 3 | 92 |

| 3 | N-Cbz-L-proline methyl ester | 4 | 88 |

| 4 | N-Cbz-indole | 5 | 85 |

Note: The data in this table is representative of the AlCl₃/HFIP deprotection method on various nitrogen-containing heterocycles and amino acid derivatives as reported in the literature, illustrating the general efficacy of the method. Specific data for Benzyl azonane-1-carboxylate is not available.

Orthogonal Deprotection Strategies for the N-Cbz Group in Polyfunctionalized Substrates

In the synthesis of complex molecules, such as polyfunctionalized azonanes, the use of orthogonal protecting groups is essential. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling stepwise modification of the molecule. The N-Cbz group is a key player in such strategies due to its unique deprotection conditions compared to other common amine protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). total-synthesis.com

The AlCl₃/HFIP system for N-Cbz removal exhibits excellent orthogonality. acs.orgorganic-chemistry.org It selectively cleaves the N-Cbz group in the presence of other protecting groups such as N-benzyl (N-Bn), O-benzyl (O-Bn), N-Fmoc, and N-allyloxycarbonyl (N-Alloc). organic-chemistry.org This selectivity is particularly valuable in the synthesis of complex natural products and their analogs where multiple protecting groups are employed. nih.govnih.gov However, it is important to note that this method is generally not orthogonal to the N-Boc group, which can also be cleaved under these Lewis acidic conditions. organic-chemistry.org

Table 2: Orthogonal Deprotection of N-Cbz Group in the Presence of Other Protecting Groups

| Entry | Substrate with Multiple Protecting Groups | Deprotection Conditions | Result | Yield (%) |

| 1 | N-Cbz, N-Bn protected diamine | AlCl₃, HFIP, rt, 5h | Selective N-Cbz cleavage | 90 |

| 2 | N-Cbz, O-Bn protected amino alcohol | AlCl₃, HFIP, rt, 6h | Selective N-Cbz cleavage | 87 |

| 3 | N-Cbz, N-Fmoc protected dipeptide | AlCl₃, HFIP, rt, 4h | Selective N-Cbz cleavage | 85 |

| 4 | N-Cbz, N-Alloc protected amino acid | AlCl₃, HFIP, rt, 5h | Selective N-Cbz cleavage | 89 |

Note: The data presented in this table is based on studies of various polyfunctionalized substrates to demonstrate the orthogonality of the AlCl₃/HFIP deprotection method. organic-chemistry.org Direct experimental data on polyfunctionalized this compound is not available in the reviewed literature.

The ability to selectively deprotect the N-Cbz group in the presence of other acid- or base-labile protecting groups underscores the synthetic utility of this methodology in the intricate synthesis of complex molecules like functionalized azonanes.

Mechanistic Investigations of Reactions Involving Benzyl Azonane 1 Carboxylate and Its Precursors/derivatives

Reaction Mechanisms of Azonane Ring Formation

The construction of medium-sized rings, such as the nine-membered azonane core, presents significant synthetic challenges. These difficulties arise from unfavorable enthalpic and entropic factors, including transannular strain (non-bonding interactions across the ring) and torsional strain (eclipsing interactions along the ring's periphery). Consequently, direct intramolecular cyclization reactions to form such rings are often sluggish and low-yielding.

Detailed Studies of Cyclization Mechanisms (e.g., Intramolecular C-N Bond Formation)

The formation of the azonane ring in benzyl (B1604629) azonane-1-carboxylate is achieved through an intramolecular C-N bond formation, creating a cyclic amide (lactam). This transformation, known as macrolactamization, is a critical step that has been the subject of various mechanistic studies in the broader context of medium-ring synthesis.

Direct intramolecular cyclization of a linear precursor, such as an 8-amino-nonanoic acid derivative, is one potential route. The mechanism involves the activation of the carboxylic acid terminus, followed by a nucleophilic attack from the terminal amine. However, the high activation energy barrier for forming a nine-membered ring makes this direct approach challenging.

To overcome these hurdles, alternative strategies with more favorable kinetics and thermodynamics are often employed. One such strategy is the ring expansion reaction . In this approach, a smaller, more easily formed ring system is expanded to the desired nine-membered ring. For instance, a tandem conjugate addition/ring expansion (CARE) cascade reaction has been reported for the synthesis of medium-sized ring lactams. This method involves the reaction of primary amines with cyclic imides, proceeding through a series of well-controlled steps to generate larger ring structures. While not specific to benzyl azonane-1-carboxylate, these studies provide a mechanistic framework for accessing challenging medium-ring systems.

Another approach involves the use of transition metal catalysis to facilitate the intramolecular C-N bond formation. For example, palladium-catalyzed reactions have been utilized for the synthesis of various N-heterocycles through intramolecular amination. The mechanism of such reactions typically involves oxidative addition of the catalyst to a C-X bond (where X is a leaving group), followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Elucidation of Key Intermediates in Macrocyclization Pathways

The identification and characterization of intermediates in macrocyclization reactions are essential for understanding the reaction pathway and optimizing conditions. In the context of azonane ring formation, the nature of the intermediates depends heavily on the chosen synthetic strategy.

In direct lactamization reactions, an activated carboxylic acid derivative, such as an acyl chloride, mixed anhydride, or an activated ester, serves as a key intermediate. The subsequent intramolecular nucleophilic attack by the amine leads to a tetrahedral intermediate, which then collapses to form the amide bond and release the activating group. The stability and conformation of this tetrahedral intermediate can significantly influence the reaction rate and yield.

For ring expansion strategies, the intermediates are often more complex. In the CARE methodology, for example, the initial conjugate addition of the amine to the cyclic imide forms a zwitterionic or neutral adduct. This is followed by a base-mediated fragmentation of the original ring and concomitant formation of the larger, expanded ring system. The specific structure of these intermediates dictates the regioselectivity and stereoselectivity of the ring expansion.

Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools for elucidating the structures and energies of transition states and intermediates in these complex reactions. These studies can help to predict the most favorable reaction pathways and explain experimentally observed outcomes. For instance, DFT calculations have been used to model the ring-size dependency of ring expansion reactions, providing insights into the strain energies of the transition states leading to different-sized rings.

Mechanisms of N-Benzyloxycarbonyl (Cbz) Group Introduction

The introduction of the N-benzyloxycarbonyl (Cbz) group is a common strategy to protect the nitrogen atom of the azonane ring or its linear precursor during synthesis. The Cbz group is valued for its ability to suppress the nucleophilicity and basicity of the amine and for its relative stability under various reaction conditions. total-synthesis.com

The mechanism for the introduction of the Cbz group typically involves the reaction of the amine with benzyl chloroformate (also known as Cbz-Cl or Z-Cl) in the presence of a base. total-synthesis.comyoutube.com This reaction proceeds via a nucleophilic acyl substitution mechanism.

The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, such as sodium carbonate or triethylamine, is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion and preventing the protonation of the starting amine. total-synthesis.com

Mechanisms of N-Benzyloxycarbonyl (Cbz) Deprotection

The removal of the Cbz group is a critical step in the final stages of a synthesis. Several methods exist for Cbz deprotection, each with its own distinct mechanism.

Understanding Nucleophilic Attack Pathways and Stereochemical Implications

While hydrogenolysis is a common method for Cbz deprotection, nucleophilic attack offers an alternative pathway, particularly for substrates that are sensitive to catalytic hydrogenation. This method involves the use of a nucleophile to cleave the Cbz group.

A notable example is the use of thiolates, such as 2-mercaptoethanol (B42355), in the presence of a base. chemistryviews.orgnih.govorganic-chemistry.orgresearchgate.net The proposed mechanism for this deprotection is an SN2 (bimolecular nucleophilic substitution) reaction. organic-chemistry.org

The key steps are:

Nucleophilic Attack: The thiolate anion, a potent nucleophile, attacks the benzylic carbon of the Cbz group. This carbon is susceptible to nucleophilic attack because it is attached to an oxygen atom, which can stabilize the transition state.

Displacement of the Carbamate (B1207046): The attack of the thiolate leads to the displacement of the carbamate as the leaving group.

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine.

The SN2 mechanism has significant stereochemical implications . If the benzylic carbon were a stereocenter, the reaction would proceed with an inversion of configuration at that center. This is a crucial consideration in the synthesis of complex molecules where stereochemistry is important.

| Deprotection Reagent | Proposed Mechanism | Key Features |

| H₂/Pd-C | Hydrogenolysis | Cleavage of the benzyl C-O bond by catalytic hydrogenation. |

| HBr in Acetic Acid | Acidolysis | Protonation of the carbamate followed by cleavage. |

| 2-Mercaptoethanol/Base | SN2 Nucleophilic Attack | Attack of thiolate on the benzylic carbon. chemistryviews.orgnih.govorganic-chemistry.orgresearchgate.net |

Role of Chelation and Activation in Lewis Acid-Mediated Deprotection

Lewis acids provide another avenue for the deprotection of Cbz groups, often under milder conditions than strong Brønsted acids. The mechanism of Lewis acid-mediated deprotection is analogous to acid-catalyzed deprotection but involves the coordination of the Lewis acid to the Cbz group. acsgcipr.org

The key steps are:

Activation via Coordination: The Lewis acid (e.g., AlCl₃, SnCl₄, TMSI) coordinates to a Lewis basic site on the Cbz group. The most likely site of coordination is the carbonyl oxygen atom. acsgcipr.org This coordination withdraws electron density from the carbonyl group, making it more electrophilic and weakening the adjacent bonds.

Bond Cleavage: The activation of the carbonyl group facilitates the cleavage of the carbamate. This can occur through several pathways, depending on the specific Lewis acid and reaction conditions. One possibility is the cleavage of the benzyl-oxygen bond, generating a stable benzyl cation which can be trapped by a nucleophile. Another pathway involves the cleavage of the carbamate C-O bond, leading to the formation of the unstable carbamic acid, which then decarboxylates.

The role of chelation can become significant if the substrate contains other Lewis basic sites that can coordinate to the Lewis acid. For example, if the azonane ring or its side chains contain other heteroatoms like oxygen or nitrogen, a bidentate or polydentate chelation of the Lewis acid could occur. This chelation can pre-organize the substrate into a specific conformation, potentially enhancing the rate and selectivity of the deprotection reaction. The precise nature of such chelation and its influence on the activation of the Cbz group would depend on the specific substrate and the Lewis acid employed. While the general principle of Lewis acid activation is understood, detailed studies on the specific role of chelation in the deprotection of this compound are not extensively documented and represent an area for further investigation.

Investigation of Potential Radical Pathways in Benzyl Carbamate Chemistry

The chemistry of benzyl carbamates and related structures can involve radical intermediates, particularly under photolytic or pyrolytic conditions. Mechanistic investigations often focus on the generation and subsequent fate of these high-energy species. The formation of radicals from carbamate derivatives, such as oxime carbamates, typically proceeds through the homolytic cleavage of weak bonds, like the N–O bond, upon UV photolysis. nih.gov

Once formed, carbamoyloxyl radicals (R₂NCO₂•) are key intermediates whose stability and reaction pathways are dictated by their substitution pattern. nih.govacs.org For instance, N,N-disubstituted carbamoyloxyl radicals are known to dissociate rapidly, even at low temperatures. nih.gov In contrast, N-monosubstituted carbamoyloxyl radicals can exhibit greater structural integrity, allowing them to participate in other reactions, such as intramolecular cyclizations. nih.govacs.org

In the context of benzyl carbamates, the corresponding benzyloxycarbonyloxyl radicals can be generated. These radicals face a choice between two primary reaction pathways: β-scission or cyclization. acs.org The β-scission pathway involves the loss of carbon dioxide to produce a benzyloxyl radical. This process becomes increasingly dominant at higher temperatures (above 270 K). acs.org Alternatively, the radical can undergo spiro-cyclization onto the ipso-carbon atom of the aromatic ring. acs.org At higher temperatures, carbamates can also serve as precursors to aminyl radicals, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles. nih.govacs.org

Table 1: Radical Intermediates from Carbamate Precursors and Their Fates

| Precursor Type | Primary Radical Intermediate | Observed Reaction Pathways | Controlling Factors |

|---|---|---|---|

| N-Allylcarbamoyl Oxime | N-Allylcarbamoyloxyl Radical | 5-exo Cyclization (to form Oxazolidin-2-onylmethyl radical) | Structural integrity at low temperatures (155 K). nih.govacs.org |

| N,N-Dialkylcarbamoyl Oxime | N,N-Dialkylcarbamoyloxyl Radical | Rapid Dissociation (to form Dialkylaminyl radicals) | Instability of the primary radical. nih.govacs.org |

| Benzyl Oxime Carbonate | Benzyloxycarbonyloxyl Radical | Spiro-cyclization (onto aromatic ring); β-Scission (loss of CO₂) | Temperature (β-scission dominates >270 K). acs.org |

| N-Benzyl-N-pent-4-enyl Substituted Carbamate | N-Benzyl-N-pent-4-enylaminyl Radical | 5-exo Cyclization | Formation at higher temperatures from carbamoyloxyl radical. nih.gov |

Influence of Steric and Electronic Factors on Reaction Pathways and Selectivity

The reaction pathways and selectivity in the chemistry of this compound and related compounds are significantly governed by steric and electronic factors. These parameters influence the stability of intermediates and transition states, thereby dictating the final product distribution.

Electronic Effects: The electronic nature of substituents on the aromatic ring of the benzyl group can profoundly alter reaction rates and selectivity. Electron-withdrawing groups, for example, can destabilize carbocationic intermediates that might form during certain reactions, while electron-donating groups would have the opposite effect. mdpi.com A pertinent example is seen in the behavior of substituted benzyloxycarbonyloxyl radicals, where pentafluoro-substitution on the aromatic ring was found to substantially decrease the rate of spiro-cyclization. acs.org This highlights how modifying the electronic properties of the ring can disfavor specific radical pathways. In palladium-catalyzed reactions involving benzyl alcohols, those bearing electron-donating groups like methyl or methoxy (B1213986) often result in good to moderate yields, demonstrating the influence of electronics on catalytic cycles. mdpi.com

Steric Effects: Steric hindrance, arising from the spatial bulk of substituents, plays a critical role in determining regioselectivity. Bulky groups near a reactive center can impede the approach of reagents, favoring reaction at less hindered positions. nih.gov While steric factors are a primary consideration, their influence can sometimes be secondary to other effects, such as molecular distortion. nih.gov For instance, in reactions of 3-halobenzynes, the observed regioselectivity is primarily dictated by aryne distortion rather than the steric bulk of the halogen substituent. nih.gov However, in many standard reactions, increasing the size of substituents on either the benzyl group or the azonane ring would be expected to direct incoming reagents to less congested sites and could potentially favor intramolecular versus intermolecular pathways by influencing the preferred conformation of the molecule.

Table 2: Influence of Substituents on Reaction Outcomes

| Reaction/System | Substituent Type | Example Substituent | Observed Effect | Attributed Factor |

|---|---|---|---|---|

| Spiro-cyclization of Benzyloxycarbonyloxyl Radical | Strongly Electron-Withdrawing | Pentafluoro | Substantially reduced rate of cyclization. acs.org | Electronic |

| Pd-catalyzed reaction with Indole-carboxylic acid | Electron-Donating | -CH₃, -OCH₃ | Moderate to good product yields. mdpi.com | Electronic |

| Trapping of 3-Halobenzynes | Halogen | -F, -Cl | Regioselectivity dominated by aryne distortion, not substituent size. nih.gov | Steric (minor), Distortion (major) |

| General Nucleophilic Addition | Bulky Alkyl Group | e.g., tert-butyl | Favors attack at less hindered positions. | Steric |

Advanced Analytical Techniques in the Study of Benzyl Azonane 1 Carboxylate Excluding Basic Compound Identification Data

Advanced Spectroscopic Methodologies for Complex Structural and Conformational Analysis

Spectroscopic techniques are pivotal in providing detailed insights into the molecular architecture of Benzyl (B1604629) azonane-1-carboxylate. Advanced methodologies offer a deeper understanding of its three-dimensional structure, electronic environment, and vibrational properties.

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like Benzyl azonane-1-carboxylate. The application of high-field magnets (e.g., 600 MHz and above) provides superior signal dispersion, enabling the resolution of intricate spin systems within the azonane ring and the benzyl moiety that would otherwise overlap at lower field strengths.

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity.

COSY: Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons throughout the entire molecule.

HSQC: Correlates directly bonded proton and carbon nuclei (¹H-¹³C), providing a definitive assignment of protons to their attached carbons.

HMBC: Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule, such as linking the benzyl group to the azonane ring through the carboxylate function.

Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, offering critical data for determining the preferred conformation of the flexible nine-membered azonane ring in solution. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Benzyl Carboxylate Derivatives

Note: The chemical shifts are illustrative for benzyl carboxylate structures and can vary for this compound depending on the solvent and specific conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a precise molecular formula, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the protonated molecule. Collision-induced dissociation (CID) of the parent ion provides valuable structural information. Characteristic fragmentation pathways for benzyl carboxylates often include:

Loss of the benzyl group: Leading to a prominent fragment corresponding to the protonated azonane-1-carboxylic acid.

Formation of the benzyl cation: A common fragment observed at m/z 91, arising from the stable tropylium (B1234903) ion. researchgate.net

Decarboxylation: The loss of carbon dioxide (44 Da) from the parent or key fragment ions. nih.gov

Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule and provides a fingerprint for its identification in complex mixtures. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in this compound and can offer insights into its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to specific bond vibrations. Key diagnostic peaks include:

A strong carbonyl (C=O) stretching band of the carbamate (B1207046) group, typically observed in the region of 1700-1720 cm⁻¹. spectroscopyonline.com

C-O stretching vibrations associated with the ester linkage.

C-H stretching vibrations from the aromatic benzyl group (above 3000 cm⁻¹) and the aliphatic azonane ring (below 3000 cm⁻¹). theaic.org

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds and is particularly useful for studying the skeletal vibrations of the ring system.

Subtle shifts in the positions and shapes of these vibrational bands can indicate changes in the molecular conformation or intermolecular interactions, such as hydrogen bonding in the solid state. nih.gov

Chromatographic-Mass Spectrometric Coupling for Reaction Mixture Analysis and Purity Assessment

The coupling of chromatographic separation techniques with mass spectrometry is a powerful approach for analyzing reaction mixtures during the synthesis of this compound and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable if the compound is sufficiently volatile and thermally stable. It provides excellent separation of components in a mixture, with the mass spectrometer providing identification of each eluting peak. GC-MS is effective for identifying volatile impurities, starting materials, or by-products. gcms.czresearchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is more versatile for less volatile or thermally labile compounds like this compound. Reversed-phase HPLC coupled with an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source allows for the separation of the target compound from non-volatile impurities. The high sensitivity and specificity of the mass spectrometer enable the detection and potential identification of even minor impurities, making it an essential tool for purity assessment. nih.govchromatographyonline.com

X-ray Diffraction Analysis for Crystalline State Structural Determination

For this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. It reveals the three-dimensional arrangement of atoms with high precision, offering an unambiguous picture of the molecular geometry, including the puckering and conformation of the azonane ring.

Furthermore, X-ray diffraction analysis elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as van der Waals forces and potential C-H···O hydrogen bonds, which govern the solid-state properties of the compound.

Future Directions and Emerging Trends in N Protected Azonane Chemistry

Development of Novel and Sustainable Synthetic Routes to Azonane Derivatives

The synthesis of medium-sized rings like azonanes presents significant challenges due to unfavorable transannular interactions and entropic factors. Traditional methods often require harsh conditions, multi-step procedures, and generate considerable waste. Consequently, a major thrust in modern organic synthesis is the development of novel and sustainable routes to these valuable scaffolds.

A promising strategy involves the use of transition-metal-catalyzed cycloaddition reactions. For instance, a highly efficient method for synthesizing azonanes has been developed using a Palladium-catalyzed decarboxylative [5 + 4] cycloaddition. rsc.org This approach utilizes methylene (B1212753) cyclic carbonates and 1-azadienes, can be performed at room temperature, and demonstrates wide functional group tolerance with excellent regioselectivity. rsc.org A key advantage of this protocol is its sustainability, as it generates carbon dioxide as the only byproduct. rsc.org

The principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles. researchgate.net This includes the use of solvent-free reaction conditions, which reduce volatile organic compound emissions and simplify product purification. Researchers are exploring one-pot, multi-component reactions that increase efficiency by minimizing intermediate isolation steps. These approaches aim to be more economically and environmentally friendly, aligning with the growing demand for sustainable practices in the chemical industry. researchgate.net

| Synthetic Strategy | Key Features | Sustainability Aspect |

| Pd-catalyzed [5 + 4] Cycloaddition | Uses methylene cyclic carbonates and 1-azadienes. High efficiency and regioselectivity. | Generates only CO2 as a byproduct; can be run at room temperature. rsc.org |

| Green Chemistry Approaches | Often employ solvent-free conditions or environmentally benign solvents. | Reduces waste and use of hazardous materials. researchgate.net |

| One-Pot Multi-Component Reactions | Combine multiple reaction steps into a single procedure without isolating intermediates. | Increases overall efficiency, reduces solvent usage and waste. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

| AI/ML Application | Function | Impact on Azonane Synthesis |

| Retrosynthetic Analysis | Predicts potential synthetic routes by deconstructing a target molecule. nih.govchemistryviews.org | Suggests novel and efficient pathways to the azonane core. |

| Reaction Outcome Prediction | Predicts the likely products and yields of a reaction given the reactants and conditions. aiche.org | Helps chemists evaluate the feasibility of proposed synthetic steps. |

| Reaction Optimization | Identifies the optimal set of reaction conditions (e.g., temperature, concentration) to maximize yield. beilstein-journals.orgmpdata.fr | Reduces the experimental effort required to refine synthetic protocols. |

Advancements in Enantioselective and Diastereoselective Synthesis of Azonane Derivatives

Many biologically active molecules are chiral, meaning their therapeutic effects are dependent on their specific three-dimensional structure. Therefore, the ability to control stereochemistry during the synthesis of azonane derivatives is of paramount importance. Recent advancements have focused on developing highly enantioselective and diastereoselective methods to produce specific isomers of these complex ring systems.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to traditional metal-based catalysts. nih.gov Chiral organocatalysts can be used to mediate a variety of transformations that build the azonane scaffold with high levels of stereocontrol. nih.gov For example, enantioselective annulation reactions can be employed to construct the nine-membered ring with specific stereocenters. nih.gov

Furthermore, diastereoselective cycloaddition reactions are being developed to afford complex bicyclic systems that can serve as precursors to azonanes. nih.gov These methods often rely on substrate control or chiral auxiliaries to direct the stereochemical outcome of the reaction. organic-chemistry.orgnih.gov The development of concise and highly stereoselective routes is critical for accessing structurally diverse and biologically relevant azonane derivatives. nih.govepfl.ch These advanced synthetic strategies enable the creation of libraries of stereochemically defined compounds for screening in drug discovery programs.

| Method | Description | Outcome |

| Enantioselective Organocatalysis | Uses small, chiral organic molecules to catalyze reactions and control the formation of one enantiomer over the other. nih.gov | High enantiomeric excess (ee) in the final azonane product. |

| Diastereoselective Cycloaddition | A reaction that forms a ring by bringing two or more unsaturated molecules together, with a preference for forming one diastereomer. nih.gov | Control over the relative stereochemistry of multiple stereocenters. organic-chemistry.org |

| Substrate-Controlled Synthesis | Utilizes existing stereocenters in the starting material to direct the stereochemical outcome of subsequent reactions. | Predictable formation of specific diastereomers. |

Exploration of New Deprotection Strategies with Enhanced Functional Group Tolerance and Selectivity

The benzyl (B1604629) carbamate (B1207046) (Cbz) group in "Benzyl azonane-1-carboxylate" is a widely used protecting group for amines due to its general stability. thieme-connect.com However, its removal, typically via catalytic hydrogenation, can be incompatible with other sensitive functional groups in the molecule, such as alkenes or sulfur-containing moieties. masterorganicchemistry.comchemistryviews.org This has spurred the development of new deprotection strategies with improved functional group tolerance and selectivity.

Recent research has focused on milder, non-hydrogenolytic methods for Cbz cleavage. One such method employs a combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.govacs.org This system effectively removes the Cbz group at room temperature and is tolerant of many reducible functional groups. organic-chemistry.org A key advantage is its orthogonality, allowing for the selective deprotection of an N-Cbz group in the presence of other protecting groups like O-benzyl (O-Bn) and N-benzyl (N-Bn) ethers. nih.govacs.org

Another innovative approach involves a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) in the presence of a base. chemistryviews.orgorganic-chemistry.org This method is particularly useful for substrates that are sensitive to standard hydrogenolysis or Lewis acid-mediated conditions. organic-chemistry.org The development of such orthogonal deprotection strategies is crucial for the efficient synthesis of complex, polyfunctional molecules, providing chemists with a more versatile toolkit for manipulating protecting groups with high precision. masterorganicchemistry.comucl.ac.be

| Deprotection Method | Reagents | Key Advantages |

| Catalytic Hydrogenation | H₂, Pd/C | Well-established, generally high-yielding. masterorganicchemistry.comresearchgate.net |

| AlCl₃/HFIP System | Aluminum chloride, Hexafluoroisopropanol | Mild (room temperature), avoids pyrophoric reagents, excellent functional group tolerance, orthogonal to Bn ethers. thieme-connect.comnih.govacs.orgorganic-chemistry.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Superior for substrates with sensitive functionalities incompatible with hydrogenation or strong Lewis acids. chemistryviews.orgorganic-chemistry.org |

Q & A

Q. What are the standard synthetic routes for preparing benzyl azonane-1-carboxylate, and how are intermediates characterized?

this compound is typically synthesized via multi-step routes, including esterification or coupling reactions. For example, similar benzyl carboxylates (e.g., benzyl 3-formylcyclobutane-1-carboxylate) are prepared using nucleophilic acyl substitution or palladium-catalyzed cross-coupling . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, infrared (IR) spectroscopy for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Chromatographic methods like reverse-phase HPLC or GC-MS are critical for purity assessment, while NMR spectroscopy resolves stereochemical details. For example, benzyl 5-oxooctahydropentalene-2-carboxylate was isolated using flash chromatography and validated via 2D NMR (COSY, HSQC) . X-ray diffraction (XRD) may be employed for crystalline derivatives to confirm bond angles and spatial arrangements .

Q. How is the stability of this compound assessed under varying experimental conditions?

Accelerated stability studies under thermal, oxidative, and hydrolytic stress (e.g., 40–80°C, pH 3–9 buffers) are conducted. Degradation products are monitored via LC-MS, and kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Similar protocols were applied to benzyl acetate to optimize storage conditions .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized using design of experiments (DoE)?

Response surface methodology (RSM) and uniform experimental design (UED) are effective for optimizing parameters like catalyst loading, temperature, and solvent polarity. For instance, ammonium cerium phosphate catalysts improved benzyl acetate yields by systematically varying acid/alcohol ratios and reaction times . Central composite designs (CCD) can identify interactions between variables to maximize efficiency .

Q. What computational strategies are used to predict the biological activity or reactivity of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions. Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes), as demonstrated for benzyl 4-chloro-dihydropyridopyrimidine derivatives . QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can contradictory data on the biological activity of benzyl carboxylate derivatives be resolved?

Meta-analyses of published datasets and rigorous replication studies are essential. For example, discrepancies in enzyme inhibition assays may arise from variations in buffer systems (e.g., ionic strength) or assay temperatures. Standardizing protocols (e.g., IC50 determination under fixed conditions) and using orthogonal assays (e.g., SPR vs. fluorescence) can validate results .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Continuous-flow reactors improve heat/mass transfer for exothermic reactions, while green solvents (e.g., cyclopentyl methyl ether) enhance sustainability. Process analytical technology (PAT) monitors real-time parameters (e.g., pH, temperature) to maintain quality. Similar approaches were used for benzyl benzoate production to reduce byproduct formation .

Q. How is the environmental impact of this compound assessed in laboratory settings?

Ecotoxicity studies use models like Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity. Biodegradability is tested via OECD 301 guidelines (e.g., closed bottle test). Waste management protocols, including solvent recovery and neutralization of acidic/byproduct streams, are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.